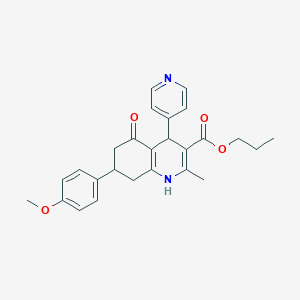
Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the pyridyl and methoxyphenyl groups. The final step involves the esterification of the carboxylate group with propyl alcohol. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Scientific Research Applications
Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents.
Pyridyl derivatives: These compounds have a pyridyl group but may lack the quinoline structure.
Methoxyphenyl derivatives: These compounds contain a methoxyphenyl group but differ in other parts of their structure.
Properties
Molecular Formula |
C26H28N2O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
propyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H28N2O4/c1-4-13-32-26(30)23-16(2)28-21-14-19(17-5-7-20(31-3)8-6-17)15-22(29)25(21)24(23)18-9-11-27-12-10-18/h5-12,19,24,28H,4,13-15H2,1-3H3 |
InChI Key |
DBNJYQVHSZBJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)CC(C2)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















